molecular formula C8H5NO4S B13681345 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid

7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid

Cat. No.: B13681345
M. Wt: 211.20 g/mol
InChI Key: LXOSBJWNIGZWKM-UHFFFAOYSA-N
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Description

7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid is a compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a cyano group and a carboxylic acid group. The reaction conditions often require the use of polar solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. Techniques such as crystallization and sublimation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the thieno[3,4-b][1,4]dioxine ring system can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano group in 7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid makes it unique compared to its analogs.

Properties

Molecular Formula

C8H5NO4S

Molecular Weight

211.20 g/mol

IUPAC Name

7-cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

InChI

InChI=1S/C8H5NO4S/c9-3-4-5-6(13-2-1-12-5)7(14-4)8(10)11/h1-2H2,(H,10,11)

InChI Key

LXOSBJWNIGZWKM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC(=C2O1)C#N)C(=O)O

Origin of Product

United States

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